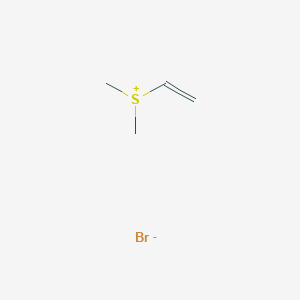

Sulfonium, ethenyldimethyl-, bromide

描述

Historical Context and Evolution of Vinyl Sulfonium (B1226848) Chemistry

The journey of vinyl sulfonium salts in chemistry began over a century ago. The first synthesis was reported by Hofmann in 1912, who prepared a vinyl sulfonium salt via the reaction of 2-chloroethanol (B45725) with dimethyl sulfide (B99878), followed by an elimination step. chim.it Despite this early discovery, the synthetic potential of this class of compounds remained largely unexplored for several decades. chim.it

A significant turning point came in the 1960s with the work of Stahmann and coworkers, who synthesized derivatives from mustard gas. chim.it This was soon followed by the pioneering research of Gosselck and his team in 1966, who were the first to demonstrate the practical application of vinyl sulfonium salts in synthesis, specifically for the preparation of cyclopropanes. chim.it This work ignited a renewed interest in the field, leading to the development of various substituted vinyl sulfonium salts and a deeper exploration of their reactivity. Since then, the field has evolved significantly, with the development of improved synthetic routes, including methods for their in situ generation to overcome the instability of some derivatives. chim.itnih.gov

Significance of Vinyl Sulfonium Salts as Versatile Synthetic Intermediates

The synthetic utility of vinyl sulfonium salts stems from their predictable and versatile reactivity, primarily as Michael acceptors. chim.it Nucleophiles readily add to the β-carbon of the vinyl system, which generates a sulfur ylide intermediate in situ. chim.itnih.gov This transient ylide is the cornerstone of vinyl sulfonium chemistry, as it can undergo a variety of subsequent transformations.

Two primary mechanistic pathways govern their reactions chim.it:

Proton Transfer and Ring Closure: The initially formed sulfur ylide can be protonated, followed by an intramolecular cyclization reaction that expels a sulfide molecule (e.g., dimethyl sulfide), leading to the formation of a new ring system.

Intramolecular Addition: The sulfur ylide can act as a nucleophile itself, attacking a pendant electrophilic group within the same molecule. This pathway often leads to the construction of fused bicyclic systems. chim.it

Through these mechanisms, vinyl sulfonium salts serve as efficient reagents for annulation reactions, enabling the synthesis of a wide variety of valuable molecular motifs. chim.it Their ability to build molecular complexity in a single, often stereoselective, step makes them highly attractive in organic synthesis. nih.gov

Table 1: Synthetic Applications of Vinyl Sulfonium Salts

| Product Type | Reaction Description | Reference |

| Cyclopropanes | Reaction with carbon nucleophiles. chim.it | chim.it |

| Epoxides | Intramolecular Johnson-Corey-Chaykovsky reaction. nih.govnih.gov | nih.govnih.gov |

| Aziridines | Reaction with amine nucleophiles. nih.govnih.gov | nih.govnih.gov |

| γ-Lactones | Conjugate addition followed by cyclization. nih.govnih.gov | nih.govnih.gov |

| Fused Bicyclic Systems | Intramolecular addition of the intermediate sulfur ylide. chim.it | chim.it |

| 1,2-Diamines | Reaction with arylamines under mild, metal-free conditions. acs.org | acs.org |

| N-Vinylazoles | Reaction with N-containing heterocycles in the presence of a base. rsc.org | rsc.org |

Strategic Importance of Ethenyldimethylsulfonium Bromide within this Class

Ethenyldimethylsulfonium bromide, also known as vinyldimethylsulfonium bromide, holds a position of strategic importance as the parent compound of the vinyl sulfonium salt family. Its simple, unsubstituted structure makes it a fundamental building block and a benchmark for studying the inherent reactivity of this class of reagents. While many applications involve more complex, substituted vinyl sulfonium salts, the principles of reactivity are established with this foundational molecule.

The stability of vinyl sulfonium salts can be a practical challenge, as some tend to decompose over time. chim.it The nature of the counter-ion plays a crucial role in the stability and handling of these salts. For instance, while bromide salts are common, exchanging the bromide for a tetraphenylborate (B1193919) anion has been shown to produce bench-stable, crystalline solids that can be stored for extended periods without decomposition. bris.ac.uk The synthesis of α-substituted vinylsulfonium bromides can be achieved from the corresponding styrenes by reaction with a dimethylsulfide-bromine complex. bris.ac.uk Ethenyldimethylsulfonium bromide, due to its high reactivity and potential instability, is often generated in situ from a stable precursor, such as (2-bromoethyl)dimethylsulfonium bromide, by treatment with a base. This approach avoids the need to handle the potentially unstable vinyl sulfonium salt directly. chim.it

Table 2: Chemical Properties of Sulfonium, ethenyldimethyl-, bromide

| Property | Value |

| Chemical Formula | C4H9BrS |

| IUPAC Name | Ethenyldimethylsulfonium bromide |

| Molecular Weight | 169.08 g/mol |

| Appearance | Typically an oily substance or crystalline solid, depending on purity and counterion. chim.itbris.ac.uk |

| Reactivity | Acts as a Michael acceptor; electrophile. chim.it |

| Key Intermediate | Forms a sulfur ylide upon reaction with nucleophiles. nih.gov |

Overview of Key Research Directions in Vinyl Sulfonium Chemistry

Research into the chemistry of vinyl sulfonium salts continues to expand into new and innovative areas, demonstrating their enduring relevance in organic synthesis. Recent developments have focused on broadening their reaction scope and applying them to the synthesis of novel and complex molecular targets.

Key contemporary research directions include:

Novel Reactivity Modes: While traditionally used as electrophilic Michael acceptors, recent studies have uncovered new modes of reactivity. For example, vinyl sulfonium salts have been successfully employed as radical acceptors in metal-free decarboxylative alkenylation reactions, using a photocatalyst to generate alkyl radicals. acs.org

Synthesis of Nitrogen-Containing Compounds: There is significant interest in using vinyl sulfonium salts for the synthesis of nitrogen heterocycles and amines. Efficient, metal-free methods have been developed for the synthesis of 1,2-diamines from vinyl sulfonium salts and arylamines. acs.org Furthermore, reaction conditions can be tuned to selectively produce either alkyl amines (via C(sp³)–S bond cleavage) or N-vinylazoles from the reaction with various N-nucleophiles. rsc.org

Applications in Complex Molecule Synthesis: The utility of these reagents is being demonstrated in the modification of complex, bioactive molecules. For instance, a vinyl sulfonium salt containing an estrone (B1671321) motif was used to generate a modified steroid derivative, highlighting the potential for late-stage functionalization in medicinal chemistry. rsc.org

Development of New Reagents: Efforts are ongoing to synthesize new types of vinyl sulfonium salts with tailored reactivity. This includes the preparation of α-substituted vinylsulfonium salts to be used as advanced annulation reagents for creating highly substituted heterocyclic products. bris.ac.uk

This ongoing research underscores the versatility and power of vinyl sulfonium salts, ensuring they will remain a vital component of synthetic organic chemistry for the foreseeable future.

属性

CAS 编号 |

25709-51-7 |

|---|---|

分子式 |

C4H9BrS |

分子量 |

169.09 g/mol |

IUPAC 名称 |

ethenyl(dimethyl)sulfanium;bromide |

InChI |

InChI=1S/C4H9S.BrH/c1-4-5(2)3;/h4H,1H2,2-3H3;1H/q+1;/p-1 |

InChI 键 |

FJGRWWNDXHSNNA-UHFFFAOYSA-M |

SMILES |

C[S+](C)C=C.[Br-] |

规范 SMILES |

C[S+](C)C=C.[Br-] |

同义词 |

dimethylvinylsulfonium bromide |

产品来源 |

United States |

Applications of Ethenyldimethylsulfonium Bromide in Advanced Organic Synthesis

Utility as a C2 Synthon in Multicomponent Reactions

Vinyl sulfonium (B1226848) salts, including ethenyldimethylsulfonium bromide, are highly effective C2 synthons in organic synthesis. Their reactivity is characterized by the susceptibility of the β-carbon to nucleophilic attack, which generates a sulfur ylide intermediate. This intermediate can then engage in a variety of subsequent reactions, making vinyl sulfonium salts excellent candidates for multicomponent reactions (MCRs) where multiple bonds are formed in a single operation.

In a typical reaction sequence, the initial conjugate addition of a nucleophile to the vinyl sulfonium salt forms a sulfur ylide. This ylide can then react with an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The versatility of this approach allows for the rapid assembly of complex molecular architectures from simple starting materials. While specific examples detailing the use of ethenyldimethylsulfonium bromide in well-established named multicomponent reactions are not extensively documented in readily available literature, the fundamental reactivity pattern of vinyl sulfonium salts strongly supports their potential in this area. The ability to introduce a two-carbon unit and simultaneously generate a reactive intermediate makes them attractive for the design of novel MCRs.

Synthesis of Diverse Heterocyclic Systems

Ethenyldimethylsulfonium bromide and related vinyl sulfonium salts have proven to be invaluable in the synthesis of a wide range of heterocyclic compounds. Their ability to act as electrophilic C2 building blocks facilitates annulation reactions with various nucleophiles, leading to the formation of diverse ring systems.

Formation of Imidazolinium Salts

A notable application of vinyl sulfonium salt chemistry is in the efficient synthesis of imidazolinium salts. The reaction between formamidines and a vinyl sulfonium salt, which can be generated in situ from a precursor like (2-bromoethyl)diphenylsulfonium triflate, provides a mild and rapid method for constructing the imidazolinium ring. This process is proposed to proceed via the generation of a vinyl sulfonium salt intermediate.

The reaction mechanism involves the nucleophilic attack of the formamidine on the vinyl sulfonium salt, followed by an intramolecular cyclization to furnish the five-membered imidazolinium ring. This methodology is advantageous due to its high yields, short reaction times, and mild reaction conditions. Furthermore, it accommodates a variety of substituents on the formamidine, allowing for the synthesis of a diverse library of both symmetrical and unsymmetrical imidazolinium salts.

Table 1: Synthesis of Imidazolinium Salts using a Vinyl Sulfonium Salt Precursor

| Formamidine Reactant | Product | Yield (%) |

| N,N'-Di-p-tolylformamidine | 1,3-Di-p-tolyl-4,5-dihydro-1H-imidazol-3-ium triflate | 91 |

| N,N'-Dimesitylformamidine | 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium triflate | 85 |

| N-tert-Butyl-N'-phenylformamidine | 1-tert-Butyl-3-phenyl-4,5-dihydro-1H-imidazol-3-ium triflate | 78 |

Data compiled from studies on the synthesis of imidazolinium salts using vinyl sulfonium salt precursors.

Construction of Oxazole and Oxazolidinone Rings

While direct and specific examples of ethenyldimethylsulfonium bromide in the synthesis of oxazoles and oxazolidinones are not prominently featured in the reviewed literature, the underlying reactivity of vinyl sulfonium salts suggests their potential in such transformations. The construction of these five-membered oxygen- and nitrogen-containing heterocycles often involves the reaction of a C2 electrophile with a suitable nucleophile containing oxygen and nitrogen functionalities.

For instance, a plausible synthetic route could involve the reaction of a nucleophile such as an amide or a carbamate with ethenyldimethylsulfonium bromide. The initial Michael addition would generate a sulfur ylide, which could then undergo an intramolecular cyclization, with the oxygen or nitrogen atom displacing the dimethyl sulfide (B99878) group to form the oxazole or oxazolidinone ring, respectively. The feasibility of such a reaction would depend on the specific reaction conditions and the nature of the nucleophile.

Preparation of γ-Lactams and γ-Lactones

The synthesis of γ-lactams and γ-lactones, five-membered cyclic amides and esters respectively, can be envisioned using vinyl sulfonium salts as key building blocks. These structural motifs are prevalent in numerous biologically active natural products and pharmaceuticals.

A potential strategy for the synthesis of γ-lactams would involve the reaction of an enolate derived from an amide with ethenyldimethylsulfonium bromide. The resulting sulfur ylide could then undergo an intramolecular cyclization to form the γ-lactam ring. Similarly, for the synthesis of γ-lactones, an enolate derived from an ester could be employed as the nucleophile. The success of these annulation reactions would be contingent on controlling the reactivity of the intermediate ylide to favor the desired intramolecular cyclization pathway.

Synthesis of Fluorinated Heterocycles

The introduction of fluorine atoms into heterocyclic compounds can significantly modulate their biological properties. Fluorinated vinyl sulfonium salts have been developed as valuable reagents for the synthesis of fluorinated heterocycles. These reagents combine the reactivity of the vinyl sulfonium salt with the unique properties of fluorine.

For example, α-fluoro-substituted vinylsulfonium salts have been utilized in aziridination reactions to produce fluorinated aziridines. The reaction proceeds through the conjugate addition of an amine to the fluorinated vinyl sulfonium salt, followed by intramolecular cyclization of the resulting sulfur ylide to form the three-membered ring. This approach provides a direct method for the diastereoselective synthesis of these important fluorinated building blocks. The development of other fluorinated vinyl sulfonium salts, such as those bearing trifluoromethyl or difluoromethyl groups, further expands the toolbox for accessing a wider range of fluorinated heterocyclic systems.

Construction of Carbocyclic Architectures

Beyond the synthesis of heterocycles, vinyl sulfonium salts are also employed in the construction of carbocyclic rings. The ability of the intermediate sulfur ylide to react with carbon-based electrophiles opens up pathways for the formation of various carbocyclic architectures, most notably cyclopropanes.

The reaction of a carbon nucleophile, such as an enolate or a stabilized carbanion, with ethenyldimethylsulfonium bromide generates a sulfur ylide. This ylide can then undergo an intramolecular 1,3-elimination to furnish a cyclopropane ring, with the expulsion of dimethyl sulfide. This cyclopropanation reaction is a powerful tool for the stereoselective synthesis of three-membered carbocycles, which are important structural motifs in many natural products and synthetic targets. The scope of this reaction is broad, allowing for the synthesis of a variety of substituted cyclopropanes by varying the nature of the carbon nucleophile.

Cyclopropane Derivatives

Ethenyldimethylsulfonium bromide is a valuable precursor for the synthesis of cyclopropane rings, a common structural motif in numerous biologically active molecules. The fundamental reaction pathway involves the generation of a sulfur ylide intermediate. Vinyl sulfonium salts act as potent Michael acceptors, reacting with a range of nucleophiles at the β-carbon of the vinyl group. This conjugate addition results in the in-situ formation of a sulfonium ylide. nih.govresearchgate.netnih.gov

The subsequent step in the cyclopropanation sequence involves an intramolecular ring-closing reaction. Following the initial addition, a proton transfer can occur, which is then followed by an intramolecular nucleophilic attack, leading to the displacement of a neutral dimethyl sulfide molecule and the concurrent formation of the three-membered cyclopropane ring. nih.govresearchgate.net

This methodology has been successfully applied to various nucleophiles, including those derived from compounds with activated methylene groups. For instance, the reaction of vinyl sulfonium salts with substrates like N-alkyl malonyl amides or oxindoles in the presence of a mild organic base affords gem-disubstituted cyclopropanes in good yields. researchgate.net This highlights the utility of ethenyldimethylsulfonium bromide as a C2 synthon for constructing highly functionalized cyclopropane derivatives under moderate reaction conditions.

Table 1: Synthesis of Cyclopropane Derivatives using a Vinyl Sulfonium Salt

| Nucleophile/Substrate | Base | Key Intermediate | Product | Yield | Ref |

|---|---|---|---|---|---|

| N-Alkyl Malonyl Amide | DBU | Sulfonium Ylide | gem-Disubstituted Cyclopropane | Good | researchgate.net |

| Oxindole | Zinc Triflate | Sulfonium Ylide | Spirocyclopropyl Oxindole | High | researchgate.net |

Role in Polymer Chemistry and Materials Science (e.g., Monomer, Initiator)

A review of the scientific literature indicates that the application of ethenyldimethylsulfonium bromide in the field of polymer chemistry and materials science is not well-documented. There is limited to no available research detailing its use as either a monomer for polymerization or as an initiator to commence a polymerization reaction. The primary focus of research on vinyl sulfonium salts has been their utility as reagents in synthetic organic chemistry rather than as precursors for polymeric materials.

Integration into Cascade and Tandem Reactions

Ethenyldimethylsulfonium bromide is an effective reagent for initiating cascade or tandem reactions, which are processes involving multiple bond-forming events in a single synthetic operation without isolating intermediates. The ability of the vinyl group to act as an electrophilic Michael acceptor is the key to this reactivity. nih.govnih.gov

The cascade is typically initiated by the conjugate addition of a suitable nucleophile to the ethenyldimethylsulfonium bromide. This step generates a reactive sulfur ylide intermediate. This intermediate is not isolated but proceeds to react further intramolecularly. nih.gov Depending on the structure of the nucleophile, a variety of complex cyclic and bicyclic systems can be assembled efficiently.

One common mechanistic pathway involves the initial ylide formation, followed by an intramolecular Johnson-Corey-Chaykovsky reaction (such as epoxidation or cyclopropanation), which then sets the stage for a subsequent cyclization to furnish a bicyclic product. nih.govnih.gov For example, the reaction of a vinyl sulfonium salt with an α-amino ketone can lead to the formation of a bicyclic epoxide through such a cascade process. nih.gov This demonstrates the power of ethenyldimethylsulfonium bromide to rapidly build molecular complexity from relatively simple starting materials.

Table 2: Example of a Cascade Reaction Initiated by a Vinyl Sulfonium Salt

| Substrate | Reaction Type | Key Steps | Final Product |

|---|

Theoretical and Computational Chemistry Studies of Ethenyldimethylsulfonium Bromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and geometry of ethenyldimethylsulfonium bromide. These calculations provide fundamental information about bond lengths, bond angles, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO), which collectively govern the molecule's stability and reactivity.

Ab initio computational studies have been crucial in refining the understanding of bonding and stability in sulfur-containing compounds. mdpi.comresearchgate.net For the ethenyldimethylsulfonium cation, calculations would typically reveal a planar geometry around the C=C double bond. The positive charge is formally on the sulfur atom, but the electron-withdrawing nature of the sulfonium (B1226848) group significantly influences the electronic distribution across the ethenyl moiety. This renders the β-carbon of the vinyl group highly electrophilic, a key feature of its reactivity. researchgate.netchim.it

The frontier molecular orbitals are particularly insightful. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized primarily on the ethenyl group, with a large coefficient on the β-carbon. This indicates that this site is the most susceptible to nucleophilic attack, which is the characteristic reaction of vinylsulfonium salts. mdpi.comnih.gov

Table 1: Illustrative Calculated Electronic Structure Parameters for the Ethenyldimethylsulfonium Cation (Note: These are representative values based on DFT calculations for similar structures, as specific experimental or calculated values for this exact cation are not readily available in the cited literature.)

| Parameter | Calculated Value | Description |

| Bond Lengths | ||

| C=C | ~1.34 Å | Typical double bond length, slightly polarized. |

| C-S | ~1.78 Å | Single bond between the vinyl carbon and sulfur. |

| Atomic Charges (Mulliken) | ||

| S | ~+0.45 | The formal positive charge is delocalized, with sulfur bearing a significant partial positive charge. |

| α-Carbon | ~-0.15 | The carbon atom directly attached to the sulfur. |

| β-Carbon | ~+0.10 | The terminal carbon atom, which is activated towards nucleophilic attack due to its positive charge. |

| Frontier Orbitals | ||

| HOMO Energy | ~-9.5 eV | Highest Occupied Molecular Orbital, typically associated with the π-system and sulfur lone pairs. |

| LUMO Energy | ~-2.0 eV | Lowest Unoccupied Molecular Orbital, localized on the vinyl group, indicating its electrophilic nature. |

Computational Modeling of Reaction Mechanisms

Vinylsulfonium salts are known to be highly reactive towards a variety of nucleophiles. mdpi.comchim.it Computational modeling is essential for mapping the potential energy surfaces of these reactions, identifying intermediates, and calculating the energy barriers associated with transition states. The general mechanism involves the conjugate addition of a nucleophile to the electrophilic β-carbon of the ethenyl group. researchgate.netnih.gov This addition results in the formation of a crucial sulfonium ylide intermediate, which can then undergo a range of subsequent transformations. mdpi.comnih.gov

The initial step in the reaction of ethenyldimethylsulfonium bromide with a nucleophile is a Michael-type conjugate addition. Computational methods can locate the transition state (TS) for this step and determine its energy, which corresponds to the activation energy of the reaction. Analysis of the transition state geometry provides insights into the bond-forming and bond-breaking processes.

For the addition of a nucleophile to the β-carbon, the transition state would show the partial formation of the new carbon-nucleophile bond while the C=C double bond is partially broken. Studies on analogous systems, such as the addition of thiols to vinyl sulfones, suggest that the transition state has significant carbanionic character on the α-carbon, stabilized by the adjacent sulfur atom. rsc.org The energy of this transition state, relative to the reactants, is a key determinant of the reaction rate. Theoretical calculations can be used to compare the activation barriers for different nucleophiles, thereby predicting relative reaction kinetics.

Table 2: Hypothetical Transition State Calculation for Nucleophilic Addition (Note: This table illustrates the typical output of a computational study on reaction energetics.)

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants (C₄H₉S⁺ + Nu⁻) | DFT/B3LYP/6-31G | 0.0 | The energy of the separated reactants is defined as the reference point. |

| Transition State ([Nu--C₄H₉S]‡) | DFT/B3LYP/6-31G | +10.5 | The calculated activation energy (energy barrier) for the addition step. |

| Product (Sulfonium Ylide Intermediate) | DFT/B3LYP/6-31G* | -15.0 | The resulting ylide is thermodynamically more stable than the reactants. |

Current computational studies indicate that the stability of sulfur ylides arises from a combination of two main factors:

Electrostatic Attraction: The attraction between the negatively charged α-carbon and the adjacent positively charged sulfur atom provides significant stabilization. mdpi.com

Negative Hyperconjugation: This is a stabilizing stereoelectronic effect involving the overlap of the filled lone pair orbital of the carbanion (n) with the empty antibonding (σ*) orbital of the adjacent sulfur-carbon bonds. mdpi.commdpi.com This delocalization of electron density strengthens the system without invoking d-orbital participation.

The reactivity of the generated ylide intermediate is also a subject of computational study. Depending on the nature of the initial nucleophile and the reaction conditions, this ylide can participate in several subsequent reactions, including intramolecular cyclizations (like the Johnson-Corey-Chaykovsky reaction) or proton transfer followed by ring closure. nih.govnih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry serves as a predictive tool for exploring the potential of ethenyldimethylsulfonium bromide in new chemical reactions. By modeling reactions with various undiscovered or untested nucleophiles, it is possible to predict the feasibility and potential outcomes of these transformations.

Vinylsulfonium salts are considered effective Michael acceptors, comparable in reactivity to α,β-unsaturated ketones. researchgate.netnih.gov Computational models can quantify this reactivity by calculating reaction energies and activation barriers. For instance, by comparing the energetics of addition to a vinylsulfonium salt versus a standard enone, a theoretical scale of electrophilicity can be established.

Furthermore, these models can predict selectivity in cases where multiple reaction pathways are possible. For complex nucleophiles with multiple reactive sites, calculations can determine the activation energies for attack at each site, predicting the regioselectivity of the reaction. Similarly, in stereoselective reactions, computational modeling of different diastereomeric transition states can predict which product isomer will be favored. bris.ac.uk For example, modeling the approach of a chiral ylide to an imine can explain the origins of trans-selectivity in aziridination reactions by comparing the energies of competing transition state geometries. bris.ac.uk

Conformational Analysis of Sulfonium Ethenyl Derivatives

The primary goal of a conformational analysis is to identify the lowest-energy conformers (ground-state structures) and the energy barriers to rotation between them. For the ethenyldimethylsulfonium cation, the main degree of freedom would be the rotation around the C(α)-S bond. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This analysis would identify the most stable arrangement of the vinyl group relative to the two methyl groups. These low-energy conformations are the most populated at thermal equilibrium and are often the ones that engage in chemical reactions. Understanding the conformational preferences is therefore crucial for accurately modeling reaction mechanisms and predicting stereochemical outcomes.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Ethenyldimethylsulfonium Bromide Reactions

While reactions involving ethenyldimethylsulfonium bromide often proceed under mild, base-mediated conditions, the development of novel catalytic systems represents a significant frontier for enhancing efficiency, selectivity, and scope. Research in this area is branching into both organocatalysis and transition-metal catalysis.

Sulfonium (B1226848) salts themselves have been shown to possess catalytic activity. For instance, S-aryl dibenzothiophenium salts can act as noncovalent organocatalysts, activating carbonyl and imine groups through ligation to the σ-hole on the sulfur atom. acs.org This suggests the potential for designing catalytic systems where ethenyldimethylsulfonium bromide or its derivatives not only act as reagents but also participate in the catalytic cycle.

Transition-metal catalysis offers a complementary approach. A facile copper-catalyzed method for constructing C-O-P(O) bonds using vinylsulfonium salts and P(O)-OH nucleophiles has been reported, demonstrating excellent substrate compatibility. nih.gov Future work could focus on exploring a wider range of transition metals to catalyze new transformations. The development of photocatalytic systems, for example using eosin Y to enable metal-free decarboxylative alkenylation with vinyl sulfonium salts acting as radical acceptors, highlights a move towards more sustainable and innovative activation modes. researchgate.net

| Catalyst Type | Potential Application | Rationale |

| Chiral Tertiary Sulfonium Salts | Asymmetric Phase-Transfer Reactions | The sulfonium moiety can act as a chiral catalyst for enantioselective transformations. |

| Copper (I/II) Complexes | C-Heteroatom Bond Formation | Demonstrated effectiveness in catalyzing the reaction of vinylsulfonium salts with P(O)-OH nucleophiles. nih.gov |

| Palladium Complexes | Cross-Coupling Reactions | Known to catalyze C-N and C-C bond formation with related vinyl bromides, suggesting potential for novel cross-coupling strategies. |

| Photocatalysts (e.g., Eosin Y) | Radical-Mediated Alkenylations | Enables metal-free activation of vinylsulfonium salts as radical acceptors under visible light. researchgate.net |

Expansion of Substrate Scope and Functional Group Tolerance

Ethenyldimethylsulfonium bromide's reactivity is primarily defined by its role as a Michael acceptor, which facilitates annulation reactions to form a variety of heterocyclic structures. researchgate.netnih.govnih.govbohrium.comchim.it A key area for future research is the systematic expansion of the types of nucleophiles and reaction partners that can be employed, thereby increasing the molecular complexity accessible from this simple building block.

Recent studies have shown that vinylsulfonium salts react with a diverse array of nucleophiles to produce valuable products. researchgate.netnih.govnih.gov The development of improved routes for the in situ generation of vinylsulfonium salts has been instrumental in accelerating these studies. researchgate.netnih.govnih.gov Reactions typically proceed via an initial conjugate addition of a nucleophile to the β-position of the vinyl group, forming a sulfur ylide intermediate which then undergoes further transformation. researchgate.netnih.govnih.govchim.it

Future efforts will likely focus on intramolecular reactions of substrates bearing a tethered nucleophile and on multi-component reactions that assemble complex scaffolds in a single step. For example, three-component coupling reactions involving a vinylsulfonium salt, a nucleophile, and an aldehyde or imine provide straightforward access to epoxides and aziridines. nih.gov Investigating the tolerance of these reactions to various functional groups is crucial for their application in the synthesis of complex molecules, such as natural products and pharmaceuticals.

Table of Reported Nucleophiles and Resulting Heterocycles with Vinylsulfonium Salts

| Nucleophile Class | Example Nucleophile | Resulting Product Type | Reference |

|---|---|---|---|

| N-Heterocycles | Malonyl amides | Pyrrolidin-2-ones | researchgate.net |

| Amino Alcohols | 1,2-amino alcohols | Morpholines, N-vinyl oxazolidinones | nih.govmdpi.com |

| Amidines | Formamidines | Imidazolinium salts | nih.govmdpi.com |

| Active Methylene Compounds | Oxindoles | Cyclopropanes | nih.gov |

| Amides/Carbamates | tert-Butylcarbamates | N-aryloxazolidin-2-ones | nih.gov |

| Phosphorus Nucleophiles | P(O)-OH compounds | C-O-P(O) bond formation | nih.gov |

Asymmetric Synthesis Utilizing Chiral Ethenyldimethylsulfonium Analogues

The development of asymmetric transformations is a cornerstone of modern organic synthesis. For ethenyldimethylsulfonium bromide, this can be approached by using chiral analogues of the sulfonium salt itself. By incorporating chirality into the reagent, it can control the stereochemical outcome of the reaction.

Research has demonstrated the viability of this strategy. For instance, a camphor-derived chiral vinylsulfonium salt has been used for enantioselective cycloannulation reactions. mdpi.com Similarly, the reaction of a chiral (2-bromoethyl)sulfonium reagent with α-amino ketones afforded bicyclic epoxides with very good enantioselectivities. nih.gov In some cases, the use of a chiral vinylsulfonium salt can dominate the stereochemical outcome, overriding the influence of a chiral substrate and enabling kinetic resolution of racemic starting materials. researchgate.net

Future research will likely focus on designing new, more effective chiral backbones for the sulfonium salt. The goal is to develop reagents that provide high levels of enantioselectivity across a broad range of substrates and reaction types, making chiral heterocycles readily accessible.

| Chiral Reagent Type | Reaction | Stereochemical Outcome |

| Camphor-derived vinylsulfonium salt | Cycloannulation with indole-2-carboxaldehyde | Moderate enantiomeric excess |

| Chiral (2-bromoethyl)sulfonium salt | Epoxy-annulation with α-amino ketones | Good to excellent yields and very good enantioselectivities nih.gov |

| Chiral vinylsulfonium salt | Epoxy-annulation with α-amido ketones | High diastereoselectivity; reagent control dominates substrate control researchgate.netmdpi.com |

Exploration of Bio-Inspired Transformations

Drawing inspiration from biological processes can lead to the development of highly selective and efficient chemical transformations that operate under mild, environmentally benign conditions. The reactivity of ethenyldimethylsulfonium bromide as a Michael acceptor is analogous to transformations found in biological systems, such as the covalent modification of cysteine residues in proteins.

Future research could explore using ethenyldimethylsulfonium bromide in biocatalytic systems, where enzymes could control the selectivity of its reactions. For example, an enzyme could be used to deprotonate a pro-nucleophile, which would then add to the vinylsulfonium salt in a highly controlled, enantioselective manner.

Another avenue is the development of synthetic systems that mimic enzymatic catalysis. This could involve using supramolecular hosts to bind both the sulfonium salt and the nucleophile, pre-organizing them for a selective reaction. Furthermore, employing green methodologies, such as photocatalysis with non-toxic dyes, aligns with the principles of bio-inspired chemistry by utilizing light energy to drive reactions under mild conditions. researchgate.net

Applications in Supramolecular Chemistry or Nanotechnology

The ability of ethenyldimethylsulfonium bromide to react efficiently with nucleophiles, particularly thiols, makes it a candidate for applications in materials science. Specifically, it can be used for the surface functionalization of nanoparticles and the construction of complex supramolecular assemblies.

In nanotechnology, functionalizing nanoparticles is key to tailoring their properties for specific applications, such as targeted drug delivery or diagnostics. nih.gov A vinyl sulfone group, which has similar reactivity to the vinylsulfonium cation, has been successfully used to conjugate targeting ligands to polymeric nanoparticles via a thiol-ene reaction. rsc.org This demonstrates a clear path for using ethenyldimethylsulfonium bromide to attach biomolecules or other functional ligands to the surface of nanoparticles, creating advanced, biocompatible materials. nih.govrsc.org

In supramolecular chemistry, the charged nature of the sulfonium salt and its defined reactivity could be exploited in the programmed self-assembly of complex architectures. For example, it could serve as a reactive linker to covalently connect molecular components within a self-assembling system, leading to the formation of stable, functional supramolecular polymers or cages.

Mechanochemical Approaches for Enhanced Reactivity and Selectivity

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is emerging as a powerful tool in green chemistry. These solvent-free or low-solvent methods can enhance reaction rates, alter selectivities, and provide access to products that are difficult to obtain through traditional solution-phase chemistry.

Mechanochemical approaches have been shown to be effective for related transformations. For example, enantioselective additions of malonate esters to nitroalkenes catalyzed by chiral cobalt(III) complexes have been successfully carried out using ball milling, reducing reaction times and eliminating the need for bulk solvent. rsc.org The Wittig reaction, which involves phosphonium salts analogous to sulfonium salts, has been achieved in as little as 30 seconds under high-energy ball milling conditions. nih.gov

Applying these techniques to reactions of ethenyldimethylsulfonium bromide is a promising future direction. Mechanochemical activation could potentially lower the energy barrier for nucleophilic attack or subsequent cyclization steps, enabling reactions with less reactive substrates or allowing transformations to occur at ambient temperature without the need for strong bases or catalysts. This approach could lead to more efficient, scalable, and sustainable syntheses of the valuable heterocyclic compounds derived from this versatile reagent.

常见问题

Q. What theoretical models explain the reactivity of ethenyldimethylsulfonium bromide in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。